7-(2-chlorobenzyl)-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(2-chlorobenzyl)-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine class of molecules. This compound is characterized by the presence of a chlorobenzyl group, a hydroxypropylthio group, and a methyl group attached to a purine scaffold. Purines are a group of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorobenzyl)-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and formamide derivatives under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Hydroxypropylthio Group: The hydroxypropylthio group can be attached through a thiol-ene reaction, where a thiol derivative reacts with an alkene under radical initiation conditions.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The chlorobenzyl group can be reduced to a benzyl group under hydrogenation conditions.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium azide, thiols, and amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
7-(2-chlorobenzyl)-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-chlorobenzyl)-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter gene expression by interacting with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 7-(2-fluorobenzyl)-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 7-(2-bromobenzyl)-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
The presence of the 2-chlorobenzyl group in 7-(2-chlorobenzyl)-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione imparts unique chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from other similar compounds.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(3-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3S/c1-20-13-12(14(23)19-15(20)24)21(16(18-13)25-8-4-7-22)9-10-5-2-3-6-11(10)17/h2-3,5-6,22H,4,7-9H2,1H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXJHORBVQZPEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCO)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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